

Application Notes and Protocols for NVP-BVU972 in Kinase Activity Assays

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Compound of Interest		
Compound Name:	NVP-BVU972	
Cat. No.:	B609689	Get Quote

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Introduction

NVP-BVU972 is a potent and selective inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2][3] Its high selectivity and efficacy make it a valuable tool for studying MET signaling and for the development of targeted cancer therapies. These application notes provide detailed protocols for utilizing **NVP-BVU972** in biochemical and cell-based kinase activity assays to characterize its inhibitory properties and to investigate mechanisms of resistance.

Mechanism of Action

NVP-BVU972 is an ATP-competitive inhibitor that specifically targets the MET kinase domain. [4] Structural studies have revealed that **NVP-BVU972** binds to the active conformation of the MET kinase. A critical interaction for its binding is the π -stacking with Tyrosine 1230 (Y1230) in the activation loop.[4][5] This specific binding mode explains the dramatic loss of potency observed with mutations at this residue, such as Y1230H, which is a common mechanism of acquired resistance.[4][6]

Quantitative Data Summary

The inhibitory activity of **NVP-BVU972** has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.



Table 1: Biochemical Activity of NVP-BVU972

Target Kinase	IC50 (nM)	Assay Type
MET	14	TR-FRET
RON	>1000	TR-FRET

Data sourced from multiple references.[1][2][3][7]

Table 2: Cellular Activity of NVP-BVU972 in MET-

Amplified Cancer Cell Lines

Cell Line	IC50 (nM) for Proliferation Inhibition
EBC-1	32
MKN-45	82
GTL-16	66

Data sourced from multiple references.[2][3][7]

Table 3: Cellular Activity of NVP-BVU972 against MET

Phosphorylation

Cell Line	Assay Condition	IC50 (nM)
GTL-16	Constitutive MET phosphorylation	7.3
A549	HGF-stimulated MET phosphorylation	22

Data sourced from multiple references.[2][3]

Table 4: Anti-proliferative Activity of NVP-BVU972 in BaF3 Cells Expressing TPR-MET and its Mutants



TPR-MET Variant	IC50 (nM)
Wild-type (WT)	77
M1211L	1.2
M1250T	3.6
F1200I	14.1
V1155L	14.6
L1195V	31.5
D1228A	>129
Y1230H	>129

Data sourced from multiple references.[1][8][9]

Experimental Protocols Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of MET kinase and the inhibitory potential of **NVP-BVU972**.[2]

Materials:

- Recombinant MET kinase
- · Biotinylated peptide substrate
- ATP
- NVP-BVU972
- Europium-labeled anti-phospho-tyrosine antibody (fluorescence donor)
- Allophycocyanin-conjugated Streptavidin (fluorescence acceptor)



- Assay Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl2, 4 mM MnCl2, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na3VO4
- 1536-well plates

Procedure:

- Determine the Km for ATP for each MET kinase variant in the absence of the inhibitor.
- Prepare serial dilutions of NVP-BVU972 in DMSO.
- In a 1536-well plate, add NVP-BVU972 dilutions.
- Add MET kinase and the biotinylated peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP at its predetermined Km concentration.
- Incubate the reaction at room temperature.
- Stop the reaction and add the detection reagents: Eu-labeled anti-phospho-tyrosine antibody and Allophycocyanin-conjugated Streptavidin.
- Incubate to allow for antibody and streptavidin binding.
- Measure the TR-FRET signal using a suitable plate reader.
- Calculate IC50 values using a 4-parameter dose-response model.

Cell Proliferation Assay

This protocol outlines the procedure to assess the anti-proliferative effect of **NVP-BVU972** on BaF3 cells expressing TPR-MET or its mutants.[2][3]

Materials:

- BaF3 cells expressing TPR-MET (wild-type or mutant)
- Parental BaF3 cells



- RPMI 1640 medium
- Fetal calf serum (FCS)
- Interleukin-3 (IL-3) for parental BaF3 cells
- NVP-BVU972
- Resazurin sodium salt dye
- 96-well plates

Procedure:

- Culture BaF3 TPR-MET cells in RPMI 1640 with 10% FCS. For parental BaF3 cells, supplement the medium with 10 ng/mL IL-3.
- Seed the cells in 96-well plates at a density of 10,000 cells per well in triplicate.
- Add various concentrations of NVP-BVU972 to the wells.
- Incubate the plates for 72 hours.
- Add resazurin sodium salt dye to each well and incubate to allow for color development.
- Measure the fluorescence or absorbance to quantify the number of viable cells.
- Determine the IC50 values using a 4-parameter dose-response model.

Western Blot Analysis of MET Phosphorylation

This protocol is for determining the effect of **NVP-BVU972** on the phosphorylation of TPR-MET in BaF3 cells.[1][8][9]

Materials:

- BaF3 TPR-MET cells
- NVP-BVU972



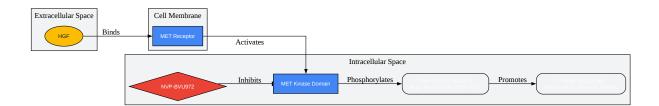
- Lysis buffer
- Primary antibodies: anti-phospho-MET, anti-total-MET
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- Treat BaF3 TPR-MET cells with varying concentrations of NVP-BVU972 (e.g., 0, 0.01, 0.1, 1, 10 μM) for 2 hours.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a membrane.
- Block the membrane and probe with primary antibodies against phospho-MET and total MET.
- Wash and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the dose-dependent inhibition of MET phosphorylation.

Visualizations

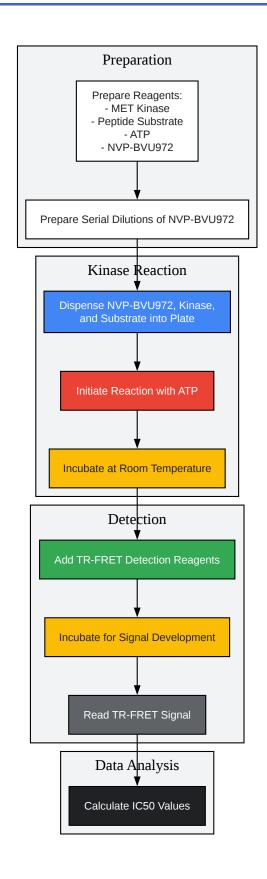




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Figure 1. Simplified MET signaling pathway and the inhibitory action of NVP-BVU972.





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Figure 2. Experimental workflow for the TR-FRET based biochemical kinase inhibition assay.



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